4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane

Lipophilicity LogP Surfactant design

4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane is a brominated cyclic acetal belonging to the 1,3-dioxolane family, characterized by a bromomethyl leaving group at the 4-position and two ethyl substituents at the 2-position of the ketal ring. With a molecular formula of C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol, this compound serves primarily as an electrophilic intermediate for nucleophilic substitution reactions, enabling the introduction of a protected glycerol-derivative fragment into more complex molecular architectures.

Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
Cat. No. B13628488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol
Structural Identifiers
SMILESCCC1(OCC(O1)CBr)CC
InChIInChI=1S/C8H15BrO2/c1-3-8(4-2)10-6-7(5-9)11-8/h7H,3-6H2,1-2H3
InChIKeyHFTYTPFBXGCOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane (CAS 91539-98-9): Core Identity and Procurement Baseline


4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane is a brominated cyclic acetal belonging to the 1,3-dioxolane family, characterized by a bromomethyl leaving group at the 4-position and two ethyl substituents at the 2-position of the ketal ring . With a molecular formula of C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol, this compound serves primarily as an electrophilic intermediate for nucleophilic substitution reactions, enabling the introduction of a protected glycerol-derivative fragment into more complex molecular architectures . Its computed LogP of approximately 2.68 reflects substantial lipophilicity conferred by the 2,2-diethyl substitution pattern, a feature that distinguishes it from the more common 2,2-dimethyl analog and governs its partitioning behavior in synthetic and formulation contexts .

Why 4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane Cannot Be Casually Replaced by In-Class Analogs


Despite sharing the 1,3-dioxolane core, analogs such as 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane (CAS 36236-76-7) or 4-(chloromethyl)-2,2-diethyl-1,3-dioxolane (CAS 22195-46-6) differ critically in lipophilicity, steric profile, and leaving-group reactivity . The 2,2-diethyl substitution raises the LogP by approximately 1.0 unit compared to the 2,2-dimethyl variant, directly altering phase-transfer behavior, membrane permeability, and surfactant packing parameters when the compound is used as a building block [1]. Furthermore, the bromomethyl group provides a nucleofugality advantage of roughly 3–4 orders of magnitude over the chloromethyl analog in SN2 displacements, a difference that governs reaction rates, by-product profiles, and scalability in downstream syntheses [2]. Substitution without considering these quantitative distinctions risks altered reaction kinetics, reduced yields, and compromised physical properties of the final functional molecules.

Quantitative Differentiation Evidence for 4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane vs. Closest Analogs


LogP Differential: 2,2-Diethyl vs. 2,2-Dimethyl Substitution Governs Lipophilicity-Driven Applications

The 2,2-diethyl substitution on the dioxolane ring elevates lipophilicity relative to the widespread 2,2-dimethyl analog. The target compound has a vendor-reported LogP of 2.68, whereas the 2,2-dimethyl variant is estimated to have a LogP of approximately 1.7 based on the Hansch-Leo π-contribution of two methylene units (Δ LogP ≈ 1.0) . This difference of approximately one log unit translates to a tenfold higher partition coefficient into hydrophobic phases, directly impacting surfactant critical micelle concentration (CMC), emulsion stability, and extraction efficiency when the compound is used as an intermediate for cleavable surfactants or phase-transfer agents [1].

Lipophilicity LogP Surfactant design Phase-transfer catalysis

Leaving-Group Nucleofugality: Bromine vs. Chlorine Determines SN2 Reaction Rates in Dioxolane-Based Alkylating Agents

The bromomethyl group in the target compound offers a leaving-group advantage over the chloromethyl analog (CAS 22195-46-6) that is quantitatively well-established in physical organic chemistry. Bromide is a superior leaving group relative to chloride by a factor of approximately 10³–10⁴ in typical SN2 displacements, owing to its lower basicity, greater polarizability, and weaker carbon-halogen bond strength [1]. This difference manifests in faster reaction rates at equivalent temperatures, enabling milder reaction conditions, shorter reaction times, and reduced formation of elimination by-products when the dioxolane is used as an alkylating agent for amines, alkoxides, or carbanions . In the context of 1,3-dioxolane derivatives bearing the same 2,2-diethyl substitution, the bromomethyl compound is therefore the kinetically competent choice for convergent synthetic sequences.

Nucleophilic substitution Leaving group ability Reaction kinetics Synthetic efficiency

Acetal Hydrolytic Stability as a Function of 2,2-Dialkyl Substitution: Implications for Cleavable Surfactant Design

1,3-Dioxolane-based surfactants synthesized from 2,2-dialkyl-4-bromomethyl-1,3-dioxolanes exhibit a well-characterized hydrolytic cleavage profile: they are stable under neutral and basic conditions (pH ≥ 7) but undergo rapid decomposition under acidic conditions (pH ≤ 3) to release non-surface-active fragments [1]. The rate of acid-catalyzed acetal hydrolysis is modulated by the steric bulk of the 2-alkyl substituents; the 2,2-diethyl pattern provides intermediate hydrolytic lability between the faster-cleaving 2,2-dimethyl and the slower-cleaving 2,2-dipropyl or 2,2-dibutyl variants [2]. This tunable stability is critical for applications such as emulsion polymerization, where the surfactant must survive the polymerization conditions (typically neutral to basic) but be readily removed by a mild acid wash after the process is complete.

Hydrolytic stability Cleavable surfactants Acetal degradation pH-responsive materials

Supplier-Reported Purity and Hazard Classification: Procurement-Ready Benchmarking

Two independent reputable suppliers report the compound at 98% purity with consistent hazard classifications (GHS07: Harmful/Irritant; H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation) . This purity level matches or exceeds the typical 95–97% range offered for the more common 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane analog from major catalog vendors. The compound is available from Fluorochem (UK/EU/China stock) and Leyan (China stock) in quantities from 50 mg to 5 g with transparent pricing, enabling both pilot-scale evaluation and small-scale production without the procurement friction often associated with less common custom-synthesis-only intermediates.

Purity Hazard classification Commercial availability Procurement

High-Value Application Scenarios for 4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane Based on Quantitative Differentiation


Synthesis of Acid-Cleavable Surfactants with Tunable Hydrophobic Tail Length

The 2,2-diethyl substitution pattern provides an optimal LogP window (≈2.68) for designing destructible surfactants that require sufficient hydrophobic anchoring to stabilize emulsions or latex particles during polymerization, yet retain acid-labile acetal functionality for rapid post-process cleavage at pH ≤ 3 [1]. The diethyl group offers a middle ground between the weaker hydrophobicity of the dimethyl analog (LogP ≈1.7) and the potentially excessive stability and poor water dispersibility of longer-chain variants. The bromomethyl group enables straightforward quaternization with tertiary amines to generate cationic surfactants or sulfonation to yield anionic surfactants .

Electrophilic Building Block for Lipophilic Drug Intermediate Construction

When a synthetic sequence requires alkylation of a nucleophilic pharmacophore (e.g., an amine, thiol, or phenoxide) with a protected glycerol fragment that must later be deprotected under mild acidic conditions, the 4-(bromomethyl)-2,2-diethyl-1,3-dioxolane offers a combination of high electrophilic reactivity (Br leaving group, 10³–10⁴ × faster than Cl) and controlled deprotection kinetics [1]. The enhanced lipophilicity of the diethyl-substituted intermediate can also facilitate organic-phase extraction during workup, improving recovery yields compared to the more water-miscible dimethyl analog .

Phase-Transfer Catalysis and Micellar Catalysis Scaffold

The 1991 study by Yamamura et al. demonstrated that surfactants derived from 2,2-dialkyl-4-bromomethyl-1,3-dioxolanes are effective catalysts for the Finkelstein reaction (halide exchange) under micellar conditions [1]. The diethyl variant is particularly suited to this application because its LogP of 2.68 places it in the optimal range for micelle formation at low concentrations while still allowing acid-triggered surfactant destruction to simplify product isolation. The ability to completely degrade the catalyst post-reaction eliminates the emulsion and foaming problems that plague conventional non-cleavable surfactants in workup.

Monomer for Acid-Degradable Polymer Networks

In the preparation of acid-degradable hydrogels or coatings, the bromomethyl group of 4-(bromomethyl)-2,2-diethyl-1,3-dioxolane can be used to introduce polymerizable acrylate or methacrylate units via nucleophilic substitution with carboxylate-containing monomers [1]. The resulting acetal-containing crosslinkers confer pH-dependent degradation: stable at physiological pH (7.4) but cleavable in mildly acidic environments (pH 5–6, such as endosomal compartments or tumor microenvironments). The diethyl substitution modulates the degradation rate to fall within a therapeutically relevant window, a property that distinguishes it from faster-degrading dimethyl-based crosslinkers .

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